2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid
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Overview
Description
The compound “PMID21185185C21” is a synthetic organic molecule known for its high affinity as an agonist of the GPR109a receptor. It is a part of the class of compounds designed to modulate specific biological pathways, making it a significant subject of study in pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID21185185C21” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The process may involve heating under reflux and purification through column chromatography .
Industrial Production Methods: On an industrial scale, the production of “PMID21185185C21” is optimized for yield and purity. This involves large-scale reactors, continuous flow processes, and advanced purification techniques like high-performance liquid chromatography. The industrial methods ensure that the compound is produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: “PMID21185185C21” undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
“PMID21185185C21” has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving the GPR109a receptor.
Medicine: Explored for its potential therapeutic effects in treating conditions like inflammation and metabolic disorders.
Mechanism of Action
The mechanism of action of “PMID21185185C21” involves its binding to the GPR109a receptor, leading to the activation of downstream signaling pathways. This interaction modulates various cellular processes, including the inhibition of adenylate cyclase, which reduces cyclic adenosine monophosphate levels. The compound’s effects are mediated through specific molecular targets and pathways, making it a valuable tool for studying receptor-ligand interactions .
Comparison with Similar Compounds
Compound A: Another GPR109a agonist with a slightly different core structure.
Compound B: A synthetic analog with modifications in the functional groups.
Compound C: A naturally occurring compound with similar biological activity.
Comparison: “PMID21185185C21” stands out due to its high affinity and selectivity for the GPR109a receptor. Compared to similar compounds, it exhibits improved pharmacokinetic properties and reduced off-target effects, making it a more suitable candidate for therapeutic development .
Properties
Molecular Formula |
C18H20FN5O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-9-2-4-11(18(26)27)14(6-9)22-17(25)12(20)7-15-23-16(24-28-15)13-5-3-10(19)8-21-13/h3,5,8-9,12H,2,4,6-7,20H2,1H3,(H,22,25)(H,26,27) |
InChI Key |
CDYGJIFOATYSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1)NC(=O)C(CC2=NC(=NO2)C3=NC=C(C=C3)F)N)C(=O)O |
Origin of Product |
United States |
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